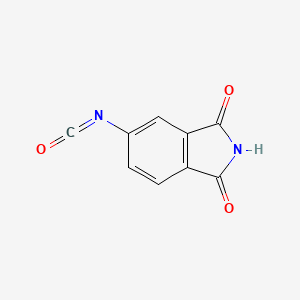

5-Isocyanato-1H-isoindole-1,3(2H)-dione

Description

Properties

Molecular Formula |

C9H4N2O3 |

|---|---|

Molecular Weight |

188.14 g/mol |

IUPAC Name |

5-isocyanatoisoindole-1,3-dione |

InChI |

InChI=1S/C9H4N2O3/c12-4-10-5-1-2-6-7(3-5)9(14)11-8(6)13/h1-3H,(H,11,13,14) |

InChI Key |

NLPSSZIRXZFHHH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1N=C=O)C(=O)NC2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isocyanato-1H-isoindole-1,3(2H)-dione typically involves the reaction of isoindole derivatives with phosgene or other isocyanate-generating reagents. One common method is the reaction of 5-amino-1H-isoindole-1,3(2H)-dione with phosgene under controlled conditions to yield the desired isocyanate compound. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at low to moderate levels to prevent decomposition.

Industrial Production Methods

In an industrial setting, the production of 5-Isocyanato-1H-isoindole-1,3(2H)-dione may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can enhance the yield and purity of the final product. Additionally, safety measures are implemented to handle the toxic and reactive nature of phosgene and other isocyanate precursors.

Chemical Reactions Analysis

Types of Reactions

5-Isocyanato-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Nucleophilic Addition: The isocyanate group is highly reactive towards nucleophiles, leading to the formation of urea, carbamate, and other derivatives.

Cycloaddition: The compound can participate in cycloaddition reactions with dienes and other unsaturated compounds to form cyclic adducts.

Common Reagents and Conditions

Nucleophilic Addition: Reagents such as amines, alcohols, and thiols can react with the isocyanate group under mild to moderate conditions, typically at room temperature or slightly elevated temperatures.

Cycloaddition: Dienes and other unsaturated compounds can react with 5-Isocyanato-1H-isoindole-1,3(2H)-dione in the presence of catalysts or under thermal conditions.

Substitution: Electrophilic reagents such as halogens and nucleophiles like Grignard reagents can be used to modify the isoindole ring.

Major Products Formed

Urea Derivatives: Formed from the reaction with amines.

Carbamate Derivatives: Formed from the reaction with alcohols.

Cyclic Adducts: Formed from cycloaddition reactions.

Scientific Research Applications

5-Isocyanato-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create complex molecules and polymers.

Biology: Investigated for its potential as a biochemical probe and for its interactions with biological macromolecules.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.

Industry: Utilized in the production of specialty materials, coatings, and adhesives due to its reactive isocyanate group.

Mechanism of Action

The mechanism of action of 5-Isocyanato-1H-isoindole-1,3(2H)-dione is primarily based on the reactivity of its isocyanate group. This group can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules, leading to the modification of their structure and function. The compound can also participate in cycloaddition and substitution reactions, further expanding its range of interactions and effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key structural analogs of 5-Isocyanato-1H-isoindole-1,3(2H)-dione include derivatives with substituents at the 5-position or additional modifications to the isoindole-dione core. Below is a comparative analysis:

Table 1: Comparative Properties of 5-Substituted Isoindole-diones

Q & A

Q. What are the key synthetic routes for 5-Isocyanato-1H-isoindole-1,3(2H)-dione, and how can reaction conditions be optimized?

Answer: Synthesis typically involves multi-step organic reactions. A common approach includes coupling isoindole derivatives with isocyanate groups via cross-coupling reactions such as Sonogashira coupling (for ethynyl-substituted precursors) . Optimization strategies include:

- Catalyst selection : Use of p-toluenesulfonic acid or palladium catalysts to enhance reaction efficiency .

- Temperature control : Elevated temperatures (~140°C) improve yields in cyclization steps .

- Purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures) ensures high purity .

Q. How can researchers characterize the molecular structure of 5-Isocyanato-1H-isoindole-1,3(2H)-dione?

Answer: Key techniques include:

- Spectroscopy :

- Crystallography : X-ray diffraction resolves bond lengths, angles, and stereochemistry, as demonstrated for structurally similar isoindole-diones .

Q. What biological assays are commonly used to evaluate isoindole-dione derivatives?

Answer:

- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains .

- Anticancer potential : Cell viability assays (e.g., MTT) on cancer cell lines .

- Enzyme inhibition : Kinase or protease inhibition studies using fluorometric/colorimetric substrates .

Advanced Research Questions

Q. What reaction mechanisms govern the isocyanate functionalization of isoindole-dione derivatives?

Answer: The isocyanate group (-NCO) is introduced via:

- Nucleophilic substitution : Reaction of amine precursors with phosgene or safer equivalents (e.g., triphosgene) under anhydrous conditions.

- Cross-coupling : Palladium-catalyzed reactions (e.g., with aryl halides) to attach aromatic isocyanates .

Mechanistic insights : - Kinetic studies : Monitor intermediates via HPLC to identify rate-limiting steps.

- Computational modeling : DFT calculations predict transition states and regioselectivity .

Q. How can contradictory biological activity data for isoindole-dione derivatives be resolved?

Answer:

- Dose-response validation : Replicate assays across multiple concentrations to confirm activity thresholds .

- Structural analogs : Compare activity trends with derivatives (e.g., halogenated vs. alkylated) to identify pharmacophores .

- Solubility adjustments : Use co-solvents (e.g., DMSO/PBS mixtures) to mitigate aggregation artifacts .

Q. What computational approaches predict the reactivity and binding modes of 5-Isocyanato-1H-isoindole-1,3(2H)-dione?

Answer:

- Molecular docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina or Schrödinger .

- MD simulations : Assess stability of ligand-protein complexes over nanosecond timescales .

- QSAR models : Correlate electronic descriptors (e.g., HOMO/LUMO energies) with observed bioactivity .

Q. How do thermal degradation pathways impact the stability of 5-Isocyanato-1H-isoindole-1,3(2H)-dione?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.